

Physicochemical Characteristics of N-Cbz Protected Linkers: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Phenylmethyl N-(10-bromodecyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, drug delivery, and the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group holds a prominent position due to its robustness and versatile deprotection methods. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-Cbz protected linkers, offering valuable data and methodologies for researchers in drug development.

Core Physicochemical Properties

The introduction of the N-Cbz group significantly alters the physicochemical properties of a linker, influencing its solubility, lipophilicity, stability, and reactivity. These parameters are critical for optimizing synthetic routes, purification processes, and the ultimate biological function of the molecule.

Solubility

The solubility of N-Cbz protected linkers is highly dependent on the nature of the linker backbone and the solvent system. Generally, the presence of the benzyl group decreases aqueous solubility while enhancing solubility in many organic solvents.

Compound	Solvent	Temperature (°C)	Solubility (g/100g solvent)
N-Cbz-Glycine	Water	25	~0.05[1]
Methanol	25	~10.0[1]	
Ethanol	25	~5.0[1]	
Ethyl Acetate	25	~1.5[1]	
Dichloromethane	25	~0.5[1]	
N-Cbz-Alanine	Water	-	Insoluble[2]
Ethyl Acetate	-	Soluble[2]	Not miscible or difficult to mix[3][4]
N-Cbz-Leucine	Water	-	
Chloroform	-	Soluble[3][4]	
Methanol	-	Soluble[3][4]	
DMSO	-	Soluble[3][4]	

Table 1: Solubility of selected N-Cbz protected amino acids in various solvents. Data for N-Cbz-Glycine is approximated from graphical representations in the cited literature.

Lipophilicity (LogP)

The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a molecule's membrane permeability and pharmacokinetic behavior. The Cbz group, with its aromatic ring, significantly increases the lipophilicity of a linker.

Compound	Predicted XlogP3
N-Cbz-Alanine	1.4[5][6]
N-Cbz-beta-Alanine	0.9[7]
N-Cbz-Leucine	2.8[8]

Table 2: Predicted XlogP3 values for selected N-Cbz protected amino acids. These values are computationally predicted and serve as a useful estimation of lipophilicity.

Stability

The N-Cbz group is known for its stability across a range of chemical conditions, making it a reliable protecting group during multi-step syntheses.^[9] It is generally stable to basic and weakly acidic conditions.^[9]

Condition	Stability	Notes
Aqueous Acid (mild)	Stable	Stable to conditions used for Boc group removal (e.g., TFA).
Aqueous Acid (strong)	Labile	Cleaved by strong acids like HBr in acetic acid. ^[9]
Aqueous Base (mild)	Stable	Stable to conditions used for Fmoc group removal (e.g., piperidine).
Aqueous Base (strong)	Generally Stable	Can be cleaved under harsh basic conditions, but generally considered stable.
Catalytic Hydrogenation	Labile	Readily cleaved by H ₂ with a palladium catalyst (e.g., Pd/C). ^[9]
Oxidizing Agents	Generally Stable	-
Reducing Agents (non-catalytic)	Generally Stable	Stable to reagents like NaBH ₄ .

Table 3: General stability profile of the N-Cbz protecting group.

Experimental Protocols

Accurate determination of the physicochemical properties of N-Cbz protected linkers is essential for their effective application. Below are detailed methodologies for key experiments.

Determination of Solubility

Method: Static Gravimetric Method

This method is suitable for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Protocol:

- **Sample Preparation:** Add an excess amount of the N-Cbz protected linker to a known volume of the desired solvent in a sealed vial.
- **Equilibration:** Agitate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the vials to rest in the temperature bath for a period to allow the undissolved solid to settle.
- **Sampling:** Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.
- **Gravimetric Analysis:** Transfer the sampled solution to a pre-weighed container and evaporate the solvent under vacuum or a stream of inert gas.
- **Calculation:** Weigh the container with the dried solute. The solubility can be calculated as the mass of the solute per volume or mass of the solvent.

Determination of Lipophilicity (LogP)

Method: Shake-Flask Method (OECD Guideline 107)

This is the classical and most reliable method for determining the n-octanol/water partition coefficient.

Protocol:

- **Solvent Preparation:** Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- **Sample Preparation:** Prepare a stock solution of the N-Cbz protected linker in either water-saturated n-octanol or n-octanol-saturated water.
- **Partitioning:** In a separating funnel, combine a known volume of the stock solution with a known volume of the other pre-saturated solvent.
- **Equilibration:** Shake the funnel for a set period (e.g., 5-10 minutes) and then allow the phases to separate completely. Centrifugation can be used to aid separation.
- **Analysis:** Determine the concentration of the N-Cbz protected linker in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- **Calculation:** The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Assessment of Chemical Stability

Method: Forced Degradation Study

This study evaluates the stability of the N-Cbz protected linker under various stress conditions to identify potential degradation pathways.

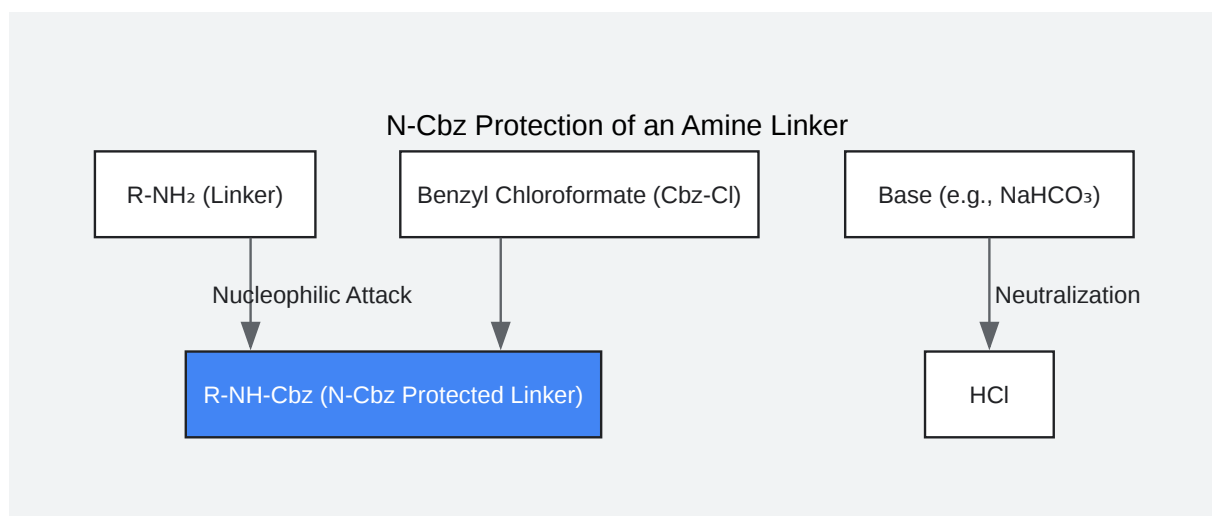
Protocol:

- **Stock Solution Preparation:** Prepare a stock solution of the N-Cbz protected linker in a suitable solvent (e.g., acetonitrile/water).
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl.
 - **Basic Hydrolysis:** Add NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH.

- Oxidative Degradation: Add H_2O_2 to an aliquot of the stock solution to achieve a final concentration of 3% H_2O_2 .
- Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 60 °C).
- Photostability: Expose a solid sample and a solution sample to light (as per ICH Q1B guidelines).
- Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

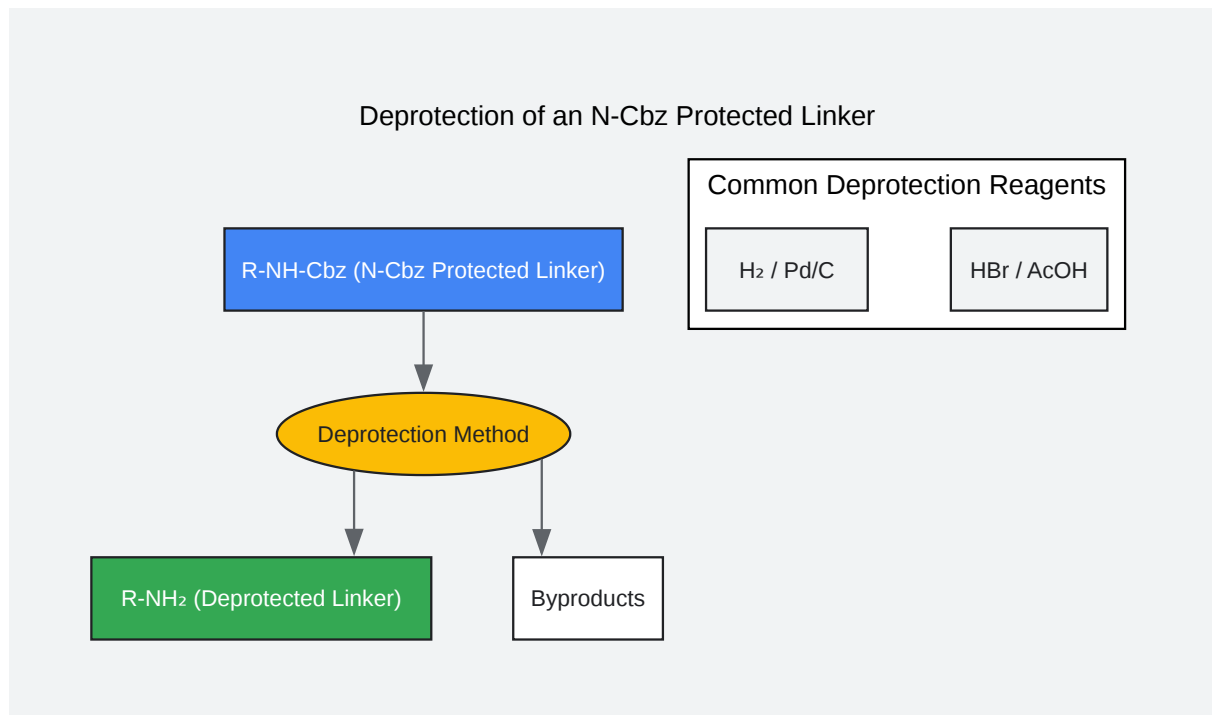
Key Chemical Transformations and Workflows

Visualizing the chemical processes and experimental workflows can aid in understanding the application of N-Cbz protected linkers.



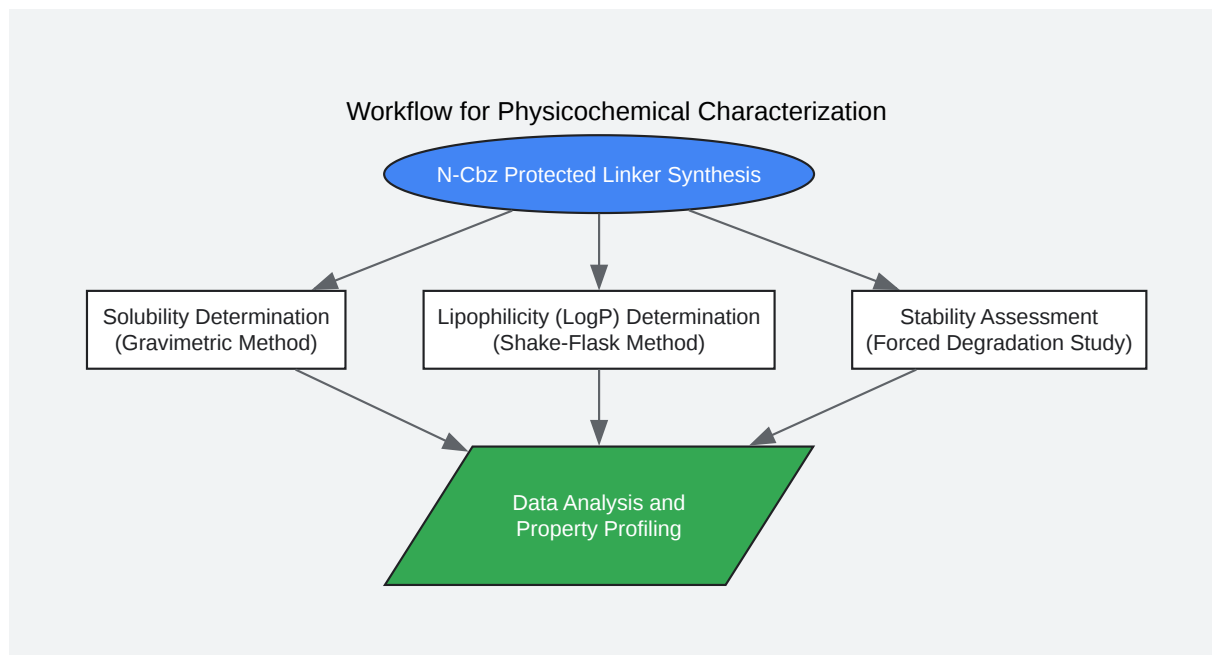
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N-Cbz Protection Reaction



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N-Cbz Deprotection Pathways



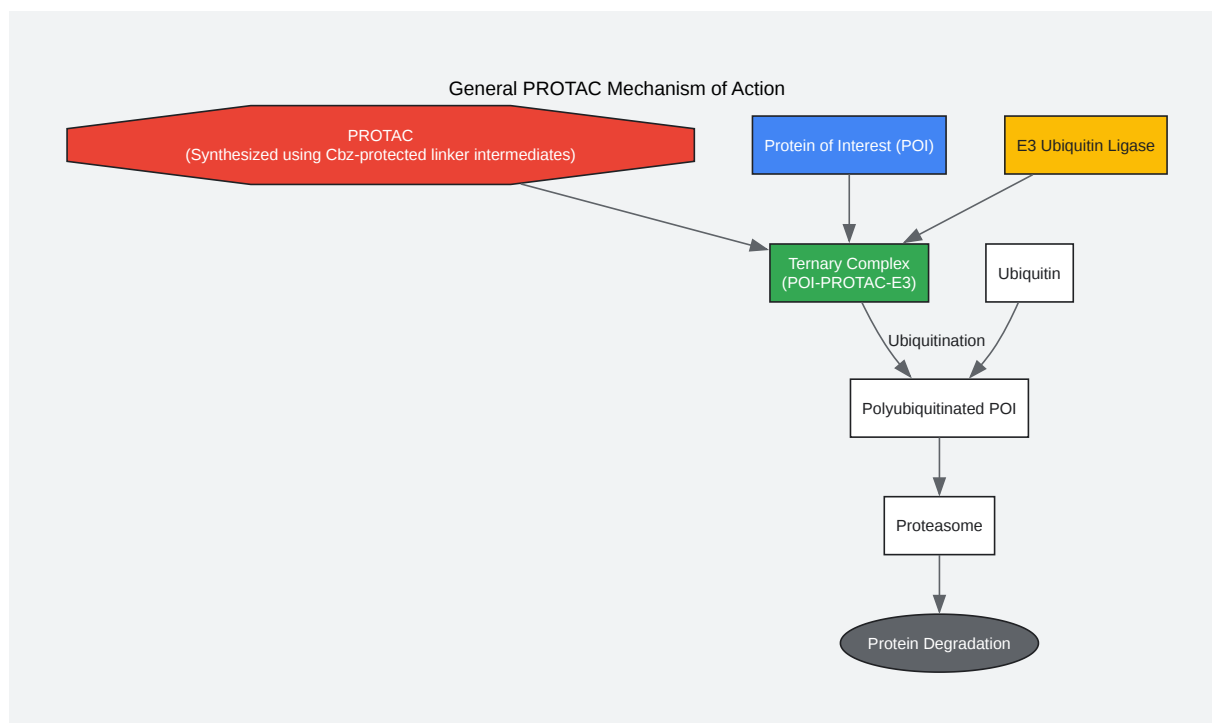
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Physicochemical Characterization Workflow

Role in Advanced Therapeutic Modalities

N-Cbz protected linkers are integral to the synthesis of complex molecules like PROTACs. The linker in a PROTAC connects a warhead (targeting the protein of interest) to an E3 ligase ligand. The physicochemical properties of the linker, influenced by protecting groups used during its synthesis, are critical for the overall efficacy of the PROTAC.

The Cbz group's stability allows for its use during the assembly of the different components of a PROTAC. While the Cbz group itself is typically removed in the final PROTAC molecule, its presence during synthesis dictates the solubility and reactivity of the linker intermediates, thereby influencing the choice of solvents and reaction conditions. The increased lipophilicity imparted by the Cbz group can aid in the purification of intermediates by normal-phase chromatography.



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PROTAC Mechanism of Action

In conclusion, N-Cbz protected linkers offer a robust and versatile platform for the synthesis of complex molecules in drug discovery. A thorough understanding of their physicochemical characteristics is paramount for the rational design and efficient development of novel therapeutics. The data and protocols presented in this guide aim to equip researchers with the necessary tools to effectively utilize these important chemical entities.

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